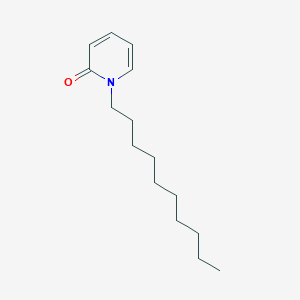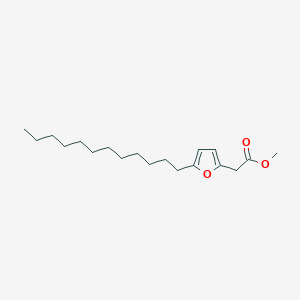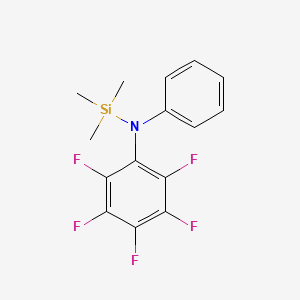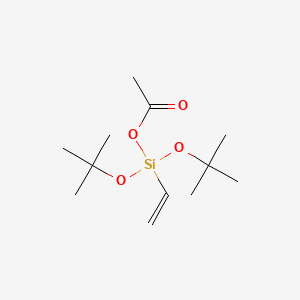![molecular formula C14H22O2 B14500659 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one CAS No. 64661-56-9](/img/structure/B14500659.png)
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6,6-Trimethylbicyclo[320]heptan-1-yl)oxolan-2-one is a chemical compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[320]heptane ring system substituted with three methyl groups and an oxolan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6,6-trimethylbicyclo[3.2.0]heptan-1-ol.
Oxidation: The alcohol group is oxidized to form the corresponding ketone, 2,6,6-trimethylbicyclo[3.2.0]heptan-1-one.
Cyclization: The ketone undergoes a cyclization reaction with an appropriate reagent, such as ethylene oxide, to form the oxolan-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a diol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-one ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
科学研究应用
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceuticals: It may be explored for its potential biological activity and used in drug development.
作用机制
The mechanism of action of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The oxolan-2-one ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and specific spatial orientation, which can affect how the compound interacts with enzymes or receptors.
相似化合物的比较
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Another similar compound with a bicyclic structure but lacking the oxolan-2-one ring.
Uniqueness
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one is unique due to the presence of both the bicyclo[3.2.0]heptane ring system and the oxolan-2-one moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
64661-56-9 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC 名称 |
5-(2,6,6-trimethyl-1-bicyclo[3.2.0]heptanyl)oxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-10-13(2,3)8-14(9,10)11-6-7-12(15)16-11/h9-11H,4-8H2,1-3H3 |
InChI 键 |
FRISKHUTERQGBR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2C1(CC2(C)C)C3CCC(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)

![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)


![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)

![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)


![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
